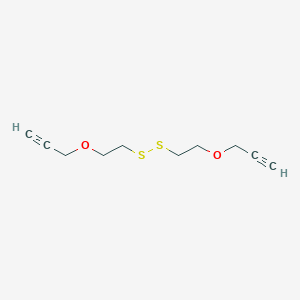

Propargyl-PEG1-SS-PEG1-Propargyl

Vue d'ensemble

Description

Propargyl-PEG1-SS-PEG1-Propargyl is a cleavable polyethylene glycol (PEG) linker containing two propargyl groups and a disulfide bond. This compound is primarily used in click chemistry and bioconjugation applications due to its ability to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Applications De Recherche Scientifique

Propargyl-PEG1-SS-PEG1-Propargyl has a wide range of applications in scientific research, including:

Chemistry: Used as a crosslinker in polymer chemistry and material science

Biology: Facilitates the conjugation of biomolecules for studying protein-protein interactions and cellular processes

Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy

Industry: Utilized in the synthesis of functionalized surfaces and nanomaterials.

Mécanisme D'action

Target of Action

Propargyl-PEG1-SS-PEG1-Propargyl is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of target cells, typically cancer cells .

Mode of Action

This compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . It contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction, known as click chemistry , allows for the stable attachment of the drug to the antibody .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction forms a stable triazole linkage between the antibody and the drug in the ADC . Once the ADC binds to its target cell, the drug is released to exert its cytotoxic effect .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADCs in which it is used . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC will impact the bioavailability of the drug.

Result of Action

The primary result of the action of this compound is the formation of ADCs . These ADCs can deliver cytotoxic drugs directly to target cells, thereby increasing the efficacy of the drug and reducing systemic side effects .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the CuAAc reaction can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound may be influenced by storage conditions . It is typically stored at -20℃ in a dry and light-protected environment .

Orientations Futures

The use of Propargyl-PEG1-SS-PEG1-Propargyl in the synthesis of antibody-drug conjugates (ADCs) represents a promising direction for future research . Its ability to form a stable triazole linkage via copper-catalyzed azide-alkyne Click Chemistry makes it a valuable tool in the field of bioconjugation .

Analyse Biochimique

Biochemical Properties

The role of Propargyl-PEG1-SS-PEG1-Propargyl in biochemical reactions is primarily as a linker in the synthesis of ADCs . It interacts with antibodies and cytotoxic drugs, facilitating their conjugation to form ADCs . The nature of these interactions involves a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction .

Cellular Effects

The effects of this compound on cells are indirect and are mediated through the ADCs it helps to form . The ADCs, which include the cytotoxic drug linked to the antibody via this compound, can influence cell function by targeting specific cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is through its role as a linker in ADCs . It enables the binding of cytotoxic drugs to antibodies, allowing the ADCs to exert their effects at the molecular level . This includes binding interactions with target proteins, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability and degradation over time . As a part of ADCs, it may influence the long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not directly studied, as it is a component of ADCs . The dosage effects of the ADCs it forms can be studied, which may include threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

As a part of ADCs, it may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the ADCs it forms . This could involve interactions with transporters or binding proteins, and could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not directly studied, as it is a component of ADCs . The ADCs it forms may be directed to specific compartments or organelles based on the targeting signals of the antibodies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG1-SS-PEG1-Propargyl involves the reaction of PEG with propargyl bromide in the presence of a base, followed by the introduction of a disulfide bond. The reaction conditions typically include:

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

Temperature: Room temperature to 50°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: Equipped with temperature and pressure control

Purification: Using column chromatography or recrystallization

Quality Control: Ensuring purity and consistency through techniques like NMR and HPLC.

Analyse Des Réactions Chimiques

Types of Reactions

Propargyl-PEG1-SS-PEG1-Propargyl undergoes several types of chemical reactions, including:

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Reduction: Cleavage of the disulfide bond using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)

Substitution: Reaction with primary amines to form stable amide bonds

Common Reagents and Conditions

CuAAC: Copper sulfate (CuSO4) and sodium ascorbate in water or organic solvents

Reduction: DTT or TCEP in aqueous or organic solvents

Substitution: EDC or HATU as activators in DMF or DCM

Major Products Formed

CuAAC: Formation of stable triazole linkages

Reduction: Cleavage of the disulfide bond to yield two thiol-containing PEG derivatives

Substitution: Formation of amide bonds with primary amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Propargyl-PEG1-acid

- Propargyl-PEG2-acid

- Propargyl-PEG3-acid

Uniqueness

Propargyl-PEG1-SS-PEG1-Propargyl is unique due to its cleavable disulfide bond, which allows for controlled release of conjugated molecules. This feature makes it particularly useful in applications requiring reversible conjugation, such as drug delivery systems and targeted therapeutics .

Propriétés

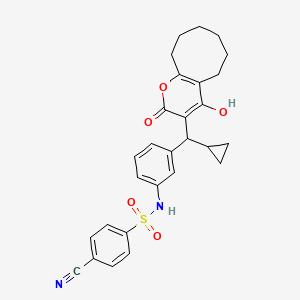

IUPAC Name |

3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S2/c1-3-5-11-7-9-13-14-10-8-12-6-4-2/h1-2H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMUCGURZSHSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCSSCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265796 | |

| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1964503-40-9 | |

| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1964503-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)